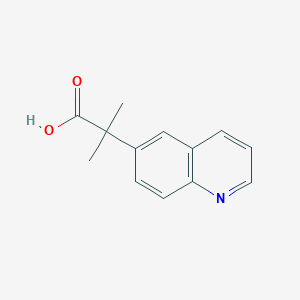

2-Methyl-2-(quinolin-6-YL)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-quinolin-6-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-13(2,12(15)16)10-5-6-11-9(8-10)4-3-7-14-11/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAJTGQVZLTFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of 2 Methyl 2 Quinolin 6 Yl Propanoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. For 2-Methyl-2-(quinolin-6-YL)propanoic acid, the most logical primary disconnection is at the C6-Cα bond, which separates the quinoline (B57606) core from the propanoic acid side chain. This approach is standard for 2-arylpropanoic acids.

This disconnection yields two primary synthons: a quinolin-6-yl synthon and a 2-methyl-2-carboxypropyl synthon.

Quinolin-6-yl Synthon : This fragment can be realized as either an electrophilic synthetic equivalent, such as 6-bromoquinoline (B19933) or 6-iodoquinoline , or as a nucleophilic equivalent, like quinolin-6-ylmagnesium bromide (a Grignard reagent) or a corresponding organolithium or organozinc compound.

Propanoic Acid Synthon : The α,α-disubstituted propanoic acid fragment can be approached from a nucleophilic precursor, such as the enolate of methyl isobutyrate, or an electrophilic one, like ethyl 2-bromo-2-methylpropanoate.

A secondary retrosynthetic disconnection can be applied to the quinoline ring itself. This suggests that the quinoline core could be constructed from simpler, commercially available aniline (B41778) derivatives using classical named reactions. For instance, a 6-substituted quinoline can be traced back to a para-substituted aniline, such as 4-bromoaniline, setting the stage for quinoline ring formation strategies.

Classical Synthetic Routes to this compound

Classical routes offer robust, though often multi-step, pathways to the target molecule. These strategies typically involve either building the quinoline ring with the necessary substitution pattern already in place or functionalizing a pre-formed quinoline core.

Quinoline Ring Formation Strategies

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing access to variously substituted derivatives.

Skraup Synthesis : This is one of the oldest and most direct methods for producing quinolines. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). To obtain a precursor for the target molecule, one could start with 4-bromoaniline, which would yield 6-bromoquinoline, a key intermediate for subsequent coupling reactions.

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction condenses an aromatic amine with an α,β-unsaturated aldehyde or ketone under acidic conditions. This method allows for the synthesis of 2- and 4-substituted quinolines.

Pfitzinger Reaction : This reaction provides a route to quinoline-4-carboxylic acids by condensing an isatin (B1672199) derivative with a carbonyl compound in the presence of a strong base. Using a 5-substituted isatin (e.g., 5-bromoisatin) would yield a 6-substituted quinoline-4-carboxylic acid, which could be further manipulated.

| Reaction Name | Key Precursors | Typical Reagents | Product Type |

|---|---|---|---|

| Skraup Synthesis | Aromatic Amine (e.g., 4-bromoaniline), Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted Quinoline (e.g., 6-bromoquinoline) |

| Doebner-von Miller Reaction | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, ZnCl₂) | 2- and/or 4-Substituted Quinoline |

| Pfitzinger Reaction | Isatin derivative, Carbonyl Compound | Strong Base (e.g., KOH) | Substituted Quinoline-4-carboxylic Acid |

Propanoic Acid Moiety Introduction

Once a suitable quinoline core is obtained, the next critical phase is the introduction of the 2-methylpropanoic acid group.

Via Nitrile Hydrolysis : A highly plausible route involves the synthesis and subsequent hydrolysis of 2-methyl-2-(quinolin-6-yl)propanenitrile. This intermediate could be formed by reacting a quinolin-6-yl organometallic compound with 2-chloro-2-methylpropanenitrile. An analogous method is the well-established synthesis of 2-arylpropionic acids via the α-methylation of an arylacetonitrile, followed by hydrolysis. The final step, the hydrolysis of the nitrile to a carboxylic acid, can be achieved under either acidic or basic conditions.

Malonic Ester Synthesis : This classic C-C bond-forming strategy can be adapted for this synthesis. The process would begin with the conversion of 6-methylquinoline (B44275) to 6-(bromomethyl)quinoline. This halide can then be used to alkylate diethyl malonate. A second alkylation at the α-position with methyl iodide, followed by saponification of the esters and thermal decarboxylation, would yield the target acid.

Coupling Reactions at the Quinoline C-6 Position

This approach utilizes a pre-formed quinoline ring bearing a functional group at the C-6 position, typically a halogen, which serves as a handle for C-C bond formation.

Grignard Reagent-Based Methods : 6-Bromoquinoline can be converted into the corresponding Grignard reagent, quinolin-6-ylmagnesium bromide. While direct reaction with an electrophile that would install the entire propanoic acid moiety in one step is challenging, a multi-step sequence is feasible. For example, reaction with acetone (B3395972) would yield 2-(quinolin-6-yl)propan-2-ol. This tertiary alcohol could then be converted to a halide, followed by a substitution reaction with sodium cyanide and subsequent hydrolysis of the resulting nitrile to furnish the final product.

Advanced Synthetic Approaches

Modern synthetic chemistry offers more efficient and often more direct catalytic methods for constructing molecules like this compound.

Catalytic Methods for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of 2-arylpropanoic acids and can be applied here.

Heck Coupling and Hydroxycarbonylation Cascade : A highly efficient, one-pot, two-step procedure has been developed for the synthesis of various 2-arylpropanoic acids. This strategy can be adapted by first performing a palladium-catalyzed Heck reaction between 6-bromoquinoline and ethylene (B1197577) gas to generate 6-vinylquinoline as an intermediate. Without isolation, the reaction mixture is then subjected to a second palladium-catalyzed process, hydroxycarbonylation, by introducing carbon monoxide and water. This cascade transformation often proceeds with high regioselectivity to afford the desired branched acid product.

Carbonylation of Vinyl Aromatics : A related approach involves the direct, regioselective palladium-catalyzed carbonylation of a vinyl aromatic precursor. In this context, 6-vinylquinoline could be synthesized separately and then subjected to carbonylation conditions to yield the target acid.

| Advanced Method | Quinoline Precursor | Key Reagents | Catalyst System | Key Transformation |

|---|---|---|---|---|

| Heck/Hydroxycarbonylation Cascade | 6-Bromoquinoline | Ethylene, Carbon Monoxide (CO), H₂O | Pd(OAc)₂, Phosphine Ligand | One-pot conversion of Ar-Br to Ar-CH(CH₃)COOH |

| Carbonylation of Vinyl Quinoline | 6-Vinylquinoline | Carbon Monoxide (CO), H₂O or Alcohol | Palladium complex, Acid promoter | Direct carbonylation of an alkene |

Stereoselective Synthesis of Enantiomers

While specific literature on the stereoselective synthesis of this compound is not abundant, the asymmetric synthesis of related 2-arylpropanoic acids is well-documented and provides a roadmap for obtaining the enantiomers of the title compound. Chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions are the primary strategies employed.

One potential approach involves the use of a chiral auxiliary. For instance, a pseudoephedrine amide can be used as a chiral auxiliary to direct the stereospecific alkylation of a precursor, allowing for the synthesis of enantiopure methyl-branched fatty acids. researchgate.net In a hypothetical application to this compound, a quinoline-containing starting material could be coupled with a chiral auxiliary, followed by diastereoselective methylation and subsequent removal of the auxiliary to yield the desired enantiomer.

Asymmetric hydroformylation of a vinylquinoline precursor, followed by oxidation, presents another viable route. This method has been successfully applied to the synthesis of α-heteroarylpropanoic acids. acs.org A vinylquinoline could be subjected to rhodium-catalyzed asymmetric hydroformylation to introduce the chiral center, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Enzymatic kinetic resolution is also a powerful tool for separating enantiomers. Esterases, for example, have been used to prepare (S)-2-arylpropionic acids through the kinetic resolution of their racemic esters. frontiersin.org A racemic ester of this compound could potentially be resolved using a suitable lipase (B570770) or esterase to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

The following table summarizes these potential stereoselective approaches:

| Method | Description | Potential Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Coupling of a quinoline precursor with a chiral auxiliary, followed by diastereoselective methylation. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Asymmetric hydroformylation of a vinylquinoline precursor followed by oxidation. acs.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. | Kinetic resolution of a racemic ester of the target compound using a lipase or esterase. frontiersin.org |

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction efficiency. The application of flow chemistry to the synthesis of quinoline derivatives has been demonstrated. For instance, the Doebner-von Miller reaction, a classic method for quinoline synthesis, has been adapted to a flow reactor system, providing a rapid and green route to quinoline derivatives. semanticscholar.org

A continuous photochemical process has also been developed for the synthesis of quinolines via a tandem photoisomerization-cyclization cascade, achieving high yields and throughputs. numberanalytics.comyoutube.com Furthermore, a continuous-flow strategy for the synthesis of 3-cyanoquinolines has been reported, highlighting the safety and scalability of this approach for accessing valuable building blocks. gcwgandhinagar.com

For the synthesis of the propanoic acid moiety, flow chemistry has been utilized for the synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor. durham.ac.uk This method allows for the efficient carboxylation of Grignard reagents under continuous flow conditions.

A plausible flow-based synthesis of this compound could involve the following conceptual steps:

Quinoline Core Synthesis: A substituted aniline and a suitable carbonyl compound could be reacted in a heated flow reactor to form the quinoline ring via a reaction such as the Doebner-von Miller synthesis. semanticscholar.org

Side Chain Introduction: The resulting quinoline derivative could then be functionalized in a subsequent flow step. For example, a halogenated quinoline could be subjected to a palladium-catalyzed cross-coupling reaction with a suitable propanoic acid precursor in a packed-bed reactor.

Carboxylation: Alternatively, a quinolinyl Grignard reagent could be generated in-flow and reacted with carbon dioxide in a gas-liquid flow reactor to introduce the carboxylic acid group. durham.ac.uk

This modular flow approach would allow for rapid optimization and production of the target compound and its analogues.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for understanding its structure-activity relationship and for developing new compounds with tailored properties. Modifications can be made to both the quinoline ring system and the propanoic acid side chain.

The quinoline ring is amenable to a variety of chemical modifications, including the introduction of substituents and the replacement of carbon atoms with other heteroatoms.

The reactivity of the quinoline ring towards electrophilic and nucleophilic substitution is influenced by the electronic properties of existing substituents. numberanalytics.com Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring portion, at positions 5 and 8. youtube.comgcwgandhinagar.com The presence of electron-donating groups on the benzene ring can enhance the rate of electrophilic substitution, while electron-withdrawing groups will decrease it.

Nucleophilic substitution, on the other hand, preferentially occurs on the pyridine (B92270) ring, at positions 2 and 4. iust.ac.ir The reactivity of the 6-position, being on the benzene ring, is more susceptible to electrophilic attack. However, functionalization at this position can be achieved through various methods, including palladium-catalyzed cross-coupling reactions of 6-haloquinolines. glpbio.com

The following table summarizes the general effects of substituents on quinoline reactivity:

| Position of Substitution | Type of Reaction | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |

| Benzene Ring (e.g., C5, C8) | Electrophilic Substitution | Increased Reactivity | Decreased Reactivity |

| Pyridine Ring (e.g., C2, C4) | Nucleophilic Substitution | Decreased Reactivity | Increased Reactivity |

While direct substitution of a carbon atom within the quinoline nucleus with another heteroatom is a complex transformation, the synthesis of quinoline analogues containing additional heteroatoms can be achieved by starting from appropriately substituted precursors. For example, the synthesis of azaquinolines (pyridopyridines) can be accomplished through cyclization reactions involving pyridine-based starting materials.

More commonly, heteroatoms are introduced as part of substituent groups on the quinoline ring. For instance, various nitrogen-containing heterocycles can be attached to the quinoline scaffold.

The propanoic acid side chain offers several sites for modification to modulate the compound's physicochemical properties.

Derivatization of the carboxylic acid group is a common strategy. libretexts.org Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like DCC) and reacting it with an amine. nih.gov The carboxylic acid can also be reduced to an alcohol or converted to other functional groups.

The methyl groups on the side chain can also be modified. While direct functionalization of these methyl groups is challenging, alternative synthetic routes starting from different precursors can be employed to introduce variations. For instance, instead of methylation, other alkyl groups could be introduced.

Oxidative cleavage of alkyl side chains on aromatic rings is a known reaction, typically requiring a benzylic hydrogen. gcms.cz However, in the case of this compound, the benzylic carbon is quaternary and lacks a hydrogen, making it resistant to this type of oxidation.

The following table outlines potential modifications to the propanoic acid side chain:

| Modification | Reagents and Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

| Halogenation (at α-position) | Halogenating Agent (e.g., NBS) | α-Halo Acid |

Bioconjugation Strategies for Chemical Probes

Bioconjugation involves linking a molecule to a biological macromolecule or a biomimetic moiety, such as a sugar, to create probes for studying biological processes or to enhance drug targeting. A prominent strategy for quinoline derivatives is glycoconjugation, which takes advantage of the increased glucose uptake in cancer cells (the Warburg effect). researchgate.net

This approach involves attaching a carbohydrate unit to the quinoline scaffold, often through a stable linker like a 1,2,3-triazole ring, which can be formed via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition). Studies have shown that attaching sugar units to the C-6 position of glucose, which is less involved in hydrogen bonding with glucose transporters, can improve the selective uptake of quinoline conjugates into cancer cells. mdpi.com This strategy could be adapted for this compound, where the carboxyl group could be functionalized with an alkyne or azide (B81097) to participate in the click reaction, thereby creating a chemical probe for targeted delivery or imaging applications.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for developing efficient, scalable, and cost-effective synthetic routes. For quinoline synthesis, particularly via multicomponent reactions like the Doebner reaction, several factors can be fine-tuned to maximize yield and purity.

Key parameters for optimization include:

Catalyst Selection: The choice of catalyst is critical. For the Doebner reaction, Lewis acids such as BF₃·THF have been shown to be highly effective, maintaining high activity even at catalytic loadings of 0.5 equivalents. nih.gov In other quinoline syntheses, heterogeneous catalysts like silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) have been used to facilitate the reaction and simplify product purification. researchgate.net

Solvent and Concentration: The reaction medium and the concentration of reactants can dramatically influence reaction rates and yields. A systematic screening of solvents is often performed. nih.gov For some modern approaches, solvent-free conditions have been developed, aligning with the principles of green chemistry. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Microwave irradiation has been successfully employed to shorten reaction times from hours to minutes while achieving high yields. researchgate.net

Palladium-Catalyzed Reactions: For derivatization steps involving cross-coupling reactions, the choice of palladium catalyst, and particularly the ligand, is paramount. Ligands such as BrettPhos and RuPhos have demonstrated broad scope and high efficiency in C-N cross-coupling, allowing for low catalyst loadings and short reaction times. rsc.org

A summary of optimization strategies from related quinoline syntheses is presented below.

| Reaction Type | Key Optimization Parameter | Condition/Reagent | Outcome | Reference |

| Doebner Reaction | Catalyst | BF₃·THF | High yield (82% on a large scale) | nih.gov |

| Doebner Reaction | Green Chemistry Approach | Fe₃O₄@SiO₂ catalyst, solvent-free | Good yields (84-93%) in short time (12-30 min) | researchgate.net |

| C-N Cross-Coupling | Ligand | BrettPhos, RuPhos | Wide scope, low catalyst loading, short reaction times | rsc.org |

By systematically applying these optimization principles, the synthesis and derivatization of this compound can be made more efficient and robust for chemical and medicinal applications.

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 2 Quinolin 6 Yl Propanoic Acid

Reactivity of the Quinoline (B57606) Heterocycle

The quinoline ring is a fused heterocyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene or naphthalene, and it particularly deactivates the pyridine ring. tutorsglobe.comnumberanalytics.com

Electrophilic Aromatic Substitution Patterns

Electrophilic substitution on the unsubstituted quinoline ring typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. tutorsglobe.com The preferred positions for substitution are C5 and C8. researchgate.netuop.edu.pk In the case of 2-Methyl-2-(quinolin-6-YL)propanoic acid, the existing substituent at the 6-position will direct incoming electrophiles. The 2-methylpropanoic acid group is generally considered to be an electron-withdrawing group due to the carboxylic acid function, which would further deactivate the benzene ring. However, its directing effects are primarily governed by steric hindrance and the electronic nature of the quinoline system itself.

Common electrophilic substitution reactions and the expected major products for this compound are outlined below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Methyl-2-(5-nitroquinolin-6-yl)propanoic acid and 2-Methyl-2-(8-nitroquinolin-6-yl)propanoic acid |

| Halogenation (Br) | Br₂, Ag₂SO₄ | 2-Methyl-2-(5-bromoquinolin-6-yl)propanoic acid and 2-Methyl-2-(8-bromoquinolin-6-yl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ (oleum) | 2-Methyl-2-(quinolin-6-yl)propanoic-8-sulfonic acid (at ~220°C) or -5-sulfonic acid (thermodynamically favored at 300°C) |

It is important to note that these reactions often require harsh conditions due to the deactivated nature of the quinoline ring. uop.edu.pk

Nucleophilic Additions and Substitutions

The pyridine ring of the quinoline system is susceptible to nucleophilic attack, especially at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom. tutorsglobe.com

A classic example is the Chichibabin reaction, where quinoline reacts with sodium amide (NaNH₂) in liquid ammonia (B1221849) to yield 2-aminoquinoline. tutorsglobe.com For this compound, this reaction would be expected to proceed similarly, yielding 2-amino-6-(1-carboxy-1-methylethyl)quinoline.

Nucleophilic substitution can also occur if a good leaving group is present on the pyridine ring. For instance, 2-chloroquinolines readily undergo substitution reactions with various nucleophiles.

| Reaction | Reagents | Expected Product |

| Amination (Chichibabin Reaction) | NaNH₂, liquid NH₃ | 2-Amino-6-(1-carboxy-1-methylethyl)quinoline |

| Hydroxylation | KOH (high temperature) | 2-Hydroxy-6-(1-carboxy-1-methylethyl)quinoline (as the quinolone tautomer) |

| Alkylation/Arylation (Grignard) | RMgX, then oxidation | 2-Alkyl/Aryl-6-(1-carboxy-1-methylethyl)quinoline |

Oxidation and Reduction Pathways

The quinoline ring system exhibits resistance to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org For the substituted compound, this would lead to a substituted pyridine dicarboxylic acid.

Reduction of the quinoline ring is more readily achieved. The pyridine ring is typically reduced first. Catalytic hydrogenation can lead to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.com The specific product can be controlled by the choice of reducing agent and reaction conditions.

| Reaction | Reagents | Expected Product |

| Oxidation | Alkaline KMnO₄ (vigorous) | Pyridine-2,3-dicarboxylic acid derivative |

| Reduction | H₂, Pt catalyst | 2-Methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid |

| Reduction | Li in liquid NH₃ | 2-Methyl-2-(1,4-dihydroquinolin-6-yl)propanoic acid |

| Reduction | Sn, HCl | 2-Methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid |

Selective reduction of the benzene ring can be achieved in a strongly acidic medium. iust.ac.ir

Ring-Opening and Rearrangement Reactions

Ring-opening of the stable quinoline heterocycle is not common and requires specific reagents and conditions. Low-valent titanium complexes have been shown to induce room-temperature ring-opening of quinoline. acs.org Such reactions involve complex organometallic mechanisms and are not typical transformations in general organic synthesis.

Rearrangement reactions of the quinoline ring itself are rare. However, substituents on the ring can undergo rearrangements.

Reactivity of the Propanoic Acid Moiety

The propanoic acid group attached to the quinoline ring at the 6-position is a standard carboxylic acid and is expected to undergo the typical reactions of this functional group.

Carboxylic Acid Functional Group Chemistry (e.g., esterification, amidation)

The carboxylic acid moiety of this compound can be readily converted into a variety of derivatives. These transformations are fundamental in organic synthesis for creating esters, amides, and other related compounds.

Esterification: The reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) will yield the corresponding ester. For example, reaction with ethanol (B145695) would produce ethyl 2-methyl-2-(quinolin-6-yl)propanoate.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amide would be an N-substituted 2-methyl-2-(quinolin-6-yl)propanamide.

| Reaction | Reagents | Product Type |

| Esterification | R'OH, H⁺ (e.g., H₂SO₄) | 2-Methyl-2-(quinolin-6-yl)propanoate ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | N,N-Disubstituted 2-methyl-2-(quinolin-6-yl)propanamide |

| Amidation | R'NH₂, DCC | N-Substituted 2-methyl-2-(quinolin-6-yl)propanamide |

| Reduction | LiAlH₄, then H₂O workup | 2-Methyl-2-(quinolin-6-yl)propan-1-ol |

The reactivity of the carboxylic acid group is generally not significantly affected by the quinoline ring, although steric hindrance from the bulky heterocyclic system might influence reaction rates in some cases.

α-Carbon Reactivity and Stereochemical Inversions

The α-carbon of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms (the quinolin-6-yl group, the carboxyl group, and two methyl groups). This structural feature significantly influences its reactivity.

Due to the absence of a hydrogen atom on the α-carbon, it is not susceptible to deprotonation under typical basic conditions to form an enolate. This inherent stability prevents reactions that typically proceed through an enolate intermediate at the α-position.

Furthermore, the presence of two methyl groups at the α-carbon means that this carbon is not a stereocenter. Therefore, discussions of stereochemical inversions at the α-carbon are not applicable to this molecule, as it is achiral at this position.

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under thermal or catalytic conditions. The stability of the resulting carbanion or radical intermediate is a key factor in determining the feasibility and mechanism of this reaction.

The presence of the quinoline ring, an aromatic system, could potentially stabilize a carbanionic intermediate formed upon decarboxylation through resonance. However, the formation of a carbanion on a tertiary carbon is generally less favorable than on a primary or secondary carbon.

Alternative mechanisms, such as those involving radical intermediates, could also be considered, especially under photolytic or radical-initiating conditions. The stability of the tertiary radical adjacent to the quinoline ring would influence the reaction pathway.

Intermolecular and Intramolecular Reactions

The carboxylic acid functional group in this compound is expected to undergo typical intermolecular reactions of carboxylic acids. These include:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

Amide Formation: Reaction with amines, often activated by coupling agents, to yield amides.

Acid Halide Formation: Conversion to an acid chloride or bromide using reagents like thionyl chloride or phosphorus tribromide.

Intramolecular reactions would be less common for this specific molecule under standard conditions due to the steric hindrance around the α-carbon and the relative stability of the quinoline and propanoic acid moieties. However, under specific conditions, such as high temperatures or in the presence of certain catalysts, intramolecular cyclization reactions involving the quinoline ring and the carboxylic acid group could potentially occur, though such reactions have not been reported for this compound.

Mechanistic Investigations of Key Transformations

As there is a lack of specific experimental data for the reactions of this compound, a detailed discussion of its reaction kinetics, thermodynamics, and intermediates is speculative.

Reaction Kinetics and Thermodynamics

The kinetics of potential reactions, such as esterification or decarboxylation, would be influenced by factors like temperature, catalyst concentration, and the steric bulk of the reactants. The quaternary α-carbon would likely impose steric hindrance, potentially slowing down the rates of reactions involving the carboxyl group compared to less substituted carboxylic acids.

Intermediate Identification and Characterization

For the hypothetical reactions discussed, the identification and characterization of intermediates would be crucial for elucidating the reaction mechanisms. For instance, in a potential decarboxylation reaction, spectroscopic techniques could be employed to detect the presence of transient carbanion or radical intermediates. Similarly, in esterification or amidation reactions, the formation of tetrahedral intermediates could be inferred through kinetic studies and computational modeling.

Without experimental studies on this compound, any discussion of intermediates remains theoretical and based on established mechanisms for similar classes of compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Quinolin 6 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 2-Methyl-2-(quinolin-6-YL)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

1D NMR (¹H, ¹³C) for Structural Assignment

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the molecular structure. The expected chemical shifts are influenced by the electronic environment of each nucleus. The quinoline (B57606) ring system, being aromatic, will exhibit proton signals in the downfield region (typically 7.0-9.0 ppm), while the aliphatic protons of the 2-methylpropanoic acid moiety will appear in the upfield region.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the quinoline ring protons (H-2, H-3, H-4, H-5, H-7, and H-8) and the aliphatic protons (methyl and methine). The protons on the pyridine (B92270) ring of the quinoline (H-2, H-3, H-4) often display characteristic coupling patterns. For instance, in a related compound, 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol, the C-2 and C-3 protons of the quinoline resonated as doublets at δ 8.82 and δ 7.43, respectively. nih.gov The two methyl groups on the propanoic acid moiety are chemically equivalent and are expected to produce a singlet, integrating to six protons. The carboxylic acid proton is often broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data. The quinoline ring will show multiple signals in the aromatic region (120-150 ppm). The quaternary carbon of the propanoic acid group attached to the quinoline ring and the two methyl groups will have a characteristic chemical shift. In a similar structure, the methyl group attached to a quaternary carbon appeared at δ 26.6 ppm. nih.gov The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 170-180 ppm. Due to symmetry, the two methyl group carbons of the 2-methylpropanoic acid moiety are equivalent, resulting in a single signal. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~8.8 | ~150 |

| C3-H | ~7.4 | ~121 |

| C4-H | ~8.0 | ~148 |

| C5-H | ~8.1 | ~128 |

| C7-H | ~7.5 | ~129 |

| C8-H | ~7.9 | ~127 |

| -C(CH₃)₂ | - | ~45 |

| -C(CH₃)₂ | ~1.6 (s, 6H) | ~25 |

| -COOH | ~12.0 (br s, 1H) | ~178 |

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the quinoline ring, for example, showing correlations between H-2 and H-3, and among the protons on the benzo-fused ring (H-5, H-7, H-8). nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by linking the assigned proton signals to their corresponding carbon resonances. clockss.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the carbon atom of the propanoic acid moiety attached to the quinoline ring. For instance, a correlation would be expected between the methyl protons and the quaternary carbon they are attached to, as well as the adjacent carbonyl carbon. clockss.orgsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be valuable for confirming the stereochemistry and conformation of the molecule. For example, NOESY could show through-space interactions between the methyl protons of the propanoic acid group and the H-5 and H-7 protons of the quinoline ring, providing insights into the preferred orientation of the side chain relative to the ring system. nih.govnanalysis.com

Advanced NMR for Conformational Analysis (e.g., VT-NMR)

The 2-methylpropanoic acid side chain has rotational freedom around the single bond connecting it to the quinoline ring. Variable Temperature (VT) NMR studies can provide valuable information about the conformational dynamics of the molecule. rsc.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers that are in equilibrium. This data can be used to determine the thermodynamic parameters for the conformational exchange, such as the activation energy of rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₁₂H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its elemental composition with high accuracy.

Calculated Exact Mass for C₁₂H₁₂NO₂⁺ ([M+H]⁺):

| Formula | Calculated Exact Mass |

| C₁₂H₁₂NO₂⁺ | 202.0863 |

Experimental determination of a mass very close to this calculated value would provide strong evidence for the proposed molecular formula. Similar quinoline derivatives have been characterized using HRMS to confirm their composition. mdpi.comrsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of water (-18 Da): Carboxylic acids can readily lose a molecule of water from the protonated molecular ion.

Loss of CO₂ (-44 Da) or COOH radical (-45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

Cleavage of the propanoic acid side chain: Fragmentation can occur at the bond connecting the side chain to the quinoline ring, leading to the formation of a quinoline-containing fragment ion.

Ring fragmentation of the quinoline moiety: At higher collision energies, the quinoline ring itself can undergo fragmentation.

Plausible Fragmentation Pathway for [C₁₂H₁₁NO₂ + H]⁺:

A plausible primary fragmentation would involve the loss of the propanoic acid moiety or parts of it, leading to characteristic quinoline-based fragment ions. The analysis of the fragmentation patterns of related alkanoic acids and quinoline structures can aid in the interpretation of the MS/MS spectrum. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

IMS-MS analysis would provide critical insights into the three-dimensional shape of this compound in the gas phase. This technique separates ions based on their size, shape, and charge. The output, a collision cross-section (CCS) value, is a key physical parameter. By comparing experimentally determined CCS values with theoretical values calculated for different potential conformations (e.g., folded vs. extended), researchers could deduce the most stable gas-phase structure of the molecule. For its derivatives, IMS-MS could distinguish between isomers and identify different conformers that may exist in equilibrium.

Hypothetical Data Table: IMS-MS Data

| Compound | Ion Type | Experimental CCS (Ų) | Theoretical CCS (Ų) (Conformer A) | Theoretical CCS (Ų) (Conformer B) |

|---|---|---|---|---|

| This compound | [M+H]⁺ | Data not available | Calculated value | Calculated value |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the IR spectrum would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹), a sharp and strong peak for the carbonyl C=O stretch (~1700-1725 cm⁻¹), and various peaks corresponding to C-H stretches of the methyl and aromatic groups (~3100-2850 cm⁻¹), as well as C=C and C=N stretching vibrations from the quinoline ring (~1600-1450 cm⁻¹). Raman spectroscopy would complement this by providing strong signals for the non-polar aromatic ring vibrations.

Hypothetical Data Table: Key IR and Raman Vibrational Modes

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | ~3300-2500 (broad) | Weak |

| Carbonyl | C=O stretch | ~1710 (strong) | ~1710 (medium) |

| Quinoline Ring | C=C/C=N stretch | ~1600-1450 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems. The quinoline ring is a conjugated aromatic system that would give rise to characteristic absorption bands in the UV region, typically corresponding to π→π* transitions. The position and intensity of these bands would be influenced by the propanoic acid substituent and the solvent used for the analysis. Studying derivatives with different substituents on the quinoline ring could lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing insight into how these modifications affect the electronic structure.

Hypothetical Data Table: UV-Vis Absorption Maxima

| Compound | Solvent | λ_max 1 (nm) (Transition) | λ_max 2 (nm) (Transition) |

|---|---|---|---|

| This compound | Ethanol (B145695) | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration

If this compound were crystallized and analyzed by SC-XRD, it would yield precise bond lengths, bond angles, and torsion angles. For chiral molecules, SC-XRD using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter, which in this case is the carbon atom to which the methyl, carboxyl, and quinoline groups are attached. The data would be deposited in a crystallographic database and would include details such as the crystal system, space group, and unit cell dimensions.

Hypothetical Data Table: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have different physical properties. Analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonds (e.g., between the carboxylic acid groups) and π-π stacking (between the quinoline rings), that stabilize the crystal lattice. Identifying and characterizing different polymorphs would be crucial for understanding the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

As this compound is a chiral compound (due to the stereocenter at the second carbon of the propanoic acid chain), it would be optically active. CD spectroscopy measures the differential absorption of left and right-circularly polarized light. An enantiomerically pure sample would produce a CD spectrum with positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. This spectrum is a unique fingerprint for a specific enantiomer and its conformation in solution. Theoretical calculations could be used to predict the CD spectrum for the R and S configurations, and by comparing the predicted spectrum with the experimental one, the absolute configuration of the molecule in solution could be confirmed.

Computational and Theoretical Studies on 2 Methyl 2 Quinolin 6 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These methods, rooted in the principles of quantum mechanics, provide a powerful lens through which the electronic structure and behavior of 2-Methyl-2-(quinolin-6-YL)propanoic acid can be examined.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in the field of computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), have been successfully used to determine optimized geometries, bond lengths, and bond angles. scirp.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the case of this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. researchgate.net These regions would be the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and potentially some of the hydrogen atoms on the quinoline ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. scirp.org

For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring system, while the LUMO may be centered on the quinoline ring and the carboxylic acid group. scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap would provide a quantitative measure of the molecule's electronic excitability.

| Parameter | Predicted Value/Location | Significance |

| HOMO | Likely localized on the quinoline ring | Electron-donating ability |

| LUMO | Likely localized on the quinoline ring and carboxylic acid | Electron-accepting ability |

| HOMO-LUMO Gap | Moderate to large | Chemical stability and reactivity |

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. scirp.org For this compound, predicted chemical shifts would aid in the assignment of experimental spectra. For instance, the protons and carbons of the quinoline ring would have characteristic shifts that are influenced by the electronic environment. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions within the quinoline ring system.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, as well as C-H and C=C/C=N stretching and bending modes of the quinoline ring and the methyl groups. scirp.org

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Signals for aromatic protons on the quinoline ring, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton. |

| 13C NMR | Resonances for the carbons of the quinoline ring, the quaternary carbon, the methyl carbons, and the carbonyl carbon. |

| IR | Strong C=O stretching band, broad O-H stretching band, aromatic C-H stretching, and various fingerprint region bands. |

| UV-Vis | Absorption bands in the UV region corresponding to electronic transitions within the quinoline chromophore. |

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has rotatable bonds, multiple low-energy conformers may exist.

Solvation Effects Modeling

No specific studies detailing the solvation effects modeling for this compound were identified. This type of modeling is crucial for understanding how the solvent environment influences the molecule's conformation, stability, and reactivity. Such studies typically employ implicit or explicit solvent models to simulate the interaction between the solute and solvent molecules, providing insights into thermodynamic properties like the free energy of solvation.

Structure-Property Relationship (SPR) Studies

While SPR studies are common for quinoline-based compounds, specific quantitative analyses for this compound are not documented in the available literature.

Prediction of Physicochemical Descriptors (e.g., LogP, TPSA, pKa)

Detailed predictive studies for the physicochemical descriptors of this compound have not been published. These descriptors are fundamental in computational drug discovery for assessing properties like lipophilicity (LogP), polarity (Topological Polar Surface Area - TPSA), and ionization state (pKa), which collectively influence a compound's pharmacokinetic profile. Although these values can be estimated using various software, peer-reviewed research data is not available.

Table 1: Predicted Physicochemical Descriptors for Similar Quinolone Structures (Note: Data is for illustrative purposes for related compounds and not for this compound)

| Descriptor | Predicted Value Range for Quinolone Derivatives | Significance |

|---|---|---|

| LogP | 1.5 - 4.0 | Indicates lipophilicity and membrane permeability. |

| TPSA (Ų) | 50 - 90 | Relates to polarity and hydrogen bonding capacity. |

| pKa (acidic) | 4.0 - 5.5 | Determines the charge state of the carboxylic acid group at physiological pH. |

Solvent Accessibility Surface Area (SASA) Calculations

No specific calculations for the Solvent Accessibility Surface Area (SASA) of this compound have been reported. SASA calculations measure the surface area of a molecule that is accessible to a solvent and are used to analyze solubility and interactions with other molecules. This is often calculated using algorithms like the 'rolling ball' method, which probes the molecule's surface with a sphere representing a solvent molecule.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors for various biological targets, such as kinases or enzymes involved in disease pathways. However, specific docking studies for this compound have not been found in the reviewed literature.

Binding Affinity Predictions with Biological Targets

There are no published studies predicting the binding affinity of this compound with specific biological targets. Such predictions, typically expressed as a docking score or binding energy (e.g., in kcal/mol), are essential for ranking potential drug candidates and understanding the strength of the protein-ligand interaction.

Characterization of Binding Modes and Key Interactions (e.g., hydrogen bonding, π-π stacking)

Without specific molecular docking studies, the binding modes and key intermolecular interactions for this compound remain uncharacterized. This analysis is vital for understanding the mechanism of action at a molecular level. It involves identifying specific amino acid residues in a protein's active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand, thereby stabilizing the complex.

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is no specific published research on the compound This compound within the contexts of the requested computational and theoretical studies. The user's specific and detailed outline requires an in-depth analysis of:

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Mechanistic Interpretation of QSAR/QSPR Models

While extensive research exists on the application of these computational methods to the broader class of quinoline derivatives, no studies were identified that focus specifically on this compound.

Generating an article that adheres to the user's strict outline and focus solely on this compound is not possible without fabricating data or making unsubstantiated extrapolations from related but distinct molecules. Such an approach would violate the core requirements of scientific accuracy and authenticity. Therefore, to ensure the integrity of the information provided, an article on this specific subject cannot be produced at this time.

Research into the computational properties and activities of various quinoline derivatives is an active field. Studies on related structures, such as quinoline-4-carboxylic acids and other substituted quinolines, have successfully employed virtual screening and QSAR modeling to investigate their potential as therapeutic agents. However, these findings cannot be directly attributed to this compound without dedicated research on the compound itself.

Investigation of Biological and Pharmacological Mechanisms of Action

In Vitro Studies of Molecular Targets

Extensive literature searches did not yield specific in vitro studies on the molecular targets of 2-Methyl-2-(quinolin-6-YL)propanoic acid. Research on analogous quinoline-based compounds suggests that this chemical family has the potential to interact with various biological targets, but direct experimental evidence for the specified compound is not publicly available. The quinoline (B57606) structure is a common scaffold in medicinal chemistry, and derivatives have been investigated for a wide range of biological activities. However, without specific studies on this compound, any discussion of its molecular interactions remains speculative.

Enzyme Inhibition/Activation Assays

There is no publicly available information from enzyme inhibition or activation assays specifically for this compound.

Identification of Specific Enzymes (e.g., kinases, reductases, hydrolases)

No specific enzymes have been identified as targets for this compound in the scientific literature. While related quinoline derivatives have been shown to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR), this activity has not been demonstrated for the compound . nih.govacs.org

Kinetic Characterization of Enzyme-Inhibitor Interactions

Due to the absence of studies identifying specific enzyme targets, there is no kinetic characterization of enzyme-inhibitor interactions for this compound.

Receptor Binding Assays

No receptor binding assays have been published for this compound.

Agonist, Antagonist, and Modulator Activity

There is no available data to characterize this compound as a receptor agonist, antagonist, or modulator.

Receptor Subtype Selectivity Profiling

Without initial binding data, no receptor subtype selectivity profiling has been performed for this compound.

Cellular Mechanism Studies (excluding human trials)

No biological activity screening data for this compound in any cell lines or bacterial strains has been published.

There are no studies available on the cellular uptake or subcellular localization of this compound.

The effects of this compound on any cellular pathways or signaling cascades have not been reported in the scientific literature.

There is no evidence to suggest that this compound induces specific cellular responses such as apoptosis or autophagy in cell models.

Structure-Activity Relationship (SAR) Elucidation for Cellular Activity

While specific SAR studies for this compound are not available, general principles from related quinoline derivatives can be instructive. For various quinoline-based compounds, modifications to the quinoline core, as well as the nature and position of substituents, have been shown to significantly impact cellular activity. nih.govresearchgate.net

For instance, in a series of 4-aminoquinolines, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. researchgate.net Similarly, for other quinoline derivatives, the introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety was essential for improving antiproliferative activity. nih.gov

To establish a clear SAR for this compound, a systematic study of analogs would be necessary. This would involve synthesizing derivatives with modifications at key positions, such as the methyl and propanoic acid groups, as well as substitutions on the quinoline ring itself. The resulting compounds would then be evaluated in relevant cellular assays to determine the impact of these structural changes on biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design for this compound Analogs

| Compound | Modification from Parent Compound | Rationale for Modification | Hypothesized Impact on Cellular Activity |

| Analog A | Removal of the methyl group | To assess the role of the gem-dimethyl group on activity. | May decrease lipophilicity and alter binding affinity. |

| Analog B | Esterification of the carboxylic acid | To increase cell permeability and evaluate the necessity of the free acid. | Potential for increased cellular uptake and activity. |

| Analog C | Introduction of a hydroxyl group on the quinoline ring | To explore the impact of hydrogen bonding on target interaction. | Could enhance or decrease activity depending on the target. |

| Analog D | Substitution at the 2-position of the quinoline ring | To probe the steric and electronic requirements at this position. | Likely to significantly alter biological activity. |

In Vivo Pre-clinical Mechanistic Studies (excluding human trials and safety/dosage)

As of the current literature, in vivo pre-clinical mechanistic studies specifically for this compound have not been reported. The following sections outline the types of studies that would be necessary to elucidate its in vivo mechanisms.

Target Engagement Studies in Animal Models

Once a primary biological target is identified through in vitro studies, target engagement studies in animal models would be the next critical step. These studies aim to confirm that the compound interacts with its intended target in a living organism. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound, or analysis of downstream biomarkers in tissue samples from treated animals, could be employed to demonstrate target engagement.

Biological Pathway Modulation in Model Organisms

Following confirmation of target engagement, studies would focus on how this interaction modulates biological pathways. For example, if the compound targets a specific kinase, researchers would investigate the phosphorylation state of downstream substrates in relevant tissues from treated model organisms. Techniques such as Western blotting, immunohistochemistry, and transcriptomic analysis (e.g., RNA-seq) would be utilized to map the downstream effects of the compound on cellular signaling pathways. Research on other quinolinone derivatives has shown suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities. nih.gov

Pharmacodynamic Biomarker Identification

A key goal of in vivo mechanistic studies is the identification of pharmacodynamic biomarkers. These are measurable indicators of a biological response to a therapeutic intervention. For this compound, potential biomarkers could include changes in the levels of specific proteins, mRNAs, or metabolites in blood or tissue samples that correlate with the compound's activity. Identifying such biomarkers is crucial for monitoring the compound's effects in further pre-clinical and potential clinical development.

Design Principles for Modulating Specific Biological Activities

The design of quinoline-based compounds to modulate specific biological activities often follows established medicinal chemistry principles. The diverse reactivity of the quinolin-2-one at multiple positions allows for extensive structural modifications. nih.gov

Key design principles that could be applied to this compound include:

Scaffold Hopping and Isosteric Replacement: Replacing the quinoline core with other heterocyclic systems or modifying substituents with isosteres to improve properties like potency, selectivity, or metabolic stability.

Structure-Based Drug Design: If the threedimensional structure of the biological target is known, computational modeling can be used to design modifications to the compound that enhance its binding affinity and selectivity.

Fragment-Based Drug Discovery: Small molecular fragments that bind to the target can be identified and then grown or linked together to create a more potent lead compound.

Introduction of Pharmacophoric Features: Based on the desired biological activity, specific functional groups known to interact with certain target classes (e.g., hydrogen bond donors/acceptors, hydrophobic groups) can be incorporated into the structure. For example, the introduction of bicyclic aromatic rings, such as naphthalyl and quinoline groups, has been shown to improve the anti-tumor activity of some compounds. mdpi.com

The systematic application of these design principles, guided by iterative cycles of synthesis and biological testing, would be essential for optimizing the pharmacological profile of this compound and its analogs.

Analytical Methodologies for Research and Characterization of 2 Methyl 2 Quinolin 6 Yl Propanoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 2-Methyl-2-(quinolin-6-YL)propanoic acid from complex mixtures, such as synthetic reaction products or biological samples. The choice of technique depends on the specific analytical goal, whether it is assessing purity, isolating enantiomers, or analyzing volatile forms.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the compound is separated on a non-polar stationary phase using a polar mobile phase.

A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent retention and separation for molecules with aromatic moieties like the quinoline (B57606) ring system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the aqueous phase is critical for analyzing acidic compounds; for a carboxylic acid, maintaining the pH below its pKa (typically around 3-4) will suppress ionization and lead to better retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the target compound while separating it from impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the quinoline chromophore exhibits strong absorbance, typically around 225-230 nm.

Table 1: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Phosphate Buffer (pH 3.0) B: Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~225 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid with a relatively high molecular weight and polarity, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile ester. colostate.edu

This process, known as esterification, is a common alkylation method used to make compounds containing acidic hydrogens suitable for GC. gcms.cz Reagents such as diazomethane, trimethyl orthoacetate, or N,N-dimethylformamide dimethyl acetal (B89532) can be used to convert the carboxylic acid into its corresponding methyl ester. researchgate.netgoogle.com Another common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Once derivatized, the resulting volatile compound can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, and detected using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Table 2: Common Derivatization Approaches for GC Analysis of Carboxylic Acids

| Derivatization Type | Reagent Example | Derivative Formed |

|---|---|---|

| Esterification (Methylation) | Diazomethane or Trimethyl orthoacetate researchgate.netgoogle.com | Methyl ester |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) lmaleidykla.lt | Trimethylsilyl (TMS) ester |

| Alkylation | Tetrabutylammonium hydroxide (B78521) (TBH) researchgate.net | Butyl ester |

The structure of this compound contains a chiral center at the carbon atom attached to the quinoline ring, the methyl group, and the carboxylic acid group. This means the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral chromatography is the most effective method for this purpose. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for separating a broad range of chiral compounds, including arylpropionic acids. The separation can be performed using HPLC with either normal-phase (e.g., hexane/isopropanol) or reversed-phase eluents. The choice of CSP and mobile phase is critical and often requires empirical screening to find the optimal conditions for baseline separation of the enantiomers.

Table 3: Examples of Chiral Stationary Phases (CSPs) for Carboxylic Acid Separation

| CSP Class | Specific Example | Typical Application |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Broad applicability for arylpropionic acids and other pharmaceuticals. |

| Protein-based | Human Serum Albumin (HSA) or Alpha-1-acid glycoprotein (B1211001) (AGP) | Separation of various acidic, basic, and neutral chiral compounds. nih.gov |

| Pirkle-type (Donor-Acceptor) | (R,R)-Whelk-O1 | Effective for compounds with π-acidic or π-basic aromatic rings. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in speed and environmental friendliness. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. wikipedia.org For the analysis of polar and acidic compounds like this compound, the non-polar CO₂ is mixed with a polar organic co-solvent, such as methanol. researchgate.net

To improve peak shape and prevent analyte adsorption, especially for acidic compounds, a small amount of an additive (e.g., formic acid or trifluoroacetic acid) is often included in the co-solvent. waters.comnih.gov SFC is particularly advantageous for chiral separations, where it often provides higher efficiency and faster analysis times compared to chiral HPLC. wikipedia.org The technique is versatile and can be applied to both analytical-scale purity testing and preparative-scale purification. waters.com

Table 4: General Comparison of SFC and HPLC for Polar Compound Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ (non-polar) | Aqueous buffers/Organic solvents (polar/non-polar) |

| Typical Run Times | Faster due to low viscosity and high diffusivity | Generally longer |

| Solvent Consumption | Lower organic solvent usage ("greener") | Higher organic solvent usage |

| Applicability | Excellent for both chiral and achiral separations | Broadly applicable; standard for achiral analysis |

| Pressure | Higher system pressure required | Lower operating pressure |

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for obtaining detailed structural information, especially in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites and performing trace analysis. nih.gov The method combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of tandem mass spectrometry.

In a typical workflow, a biological sample (e.g., plasma or urine) is first processed and then injected into an LC system. After chromatographic separation, the eluent is directed to the mass spectrometer's ion source (e.g., electrospray ionization, ESI). The parent compound and its potential metabolites are ionized, and the mass spectrometer selects the precursor ion (e.g., the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻) of a specific mass-to-charge ratio (m/z). This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed. The fragmentation pattern is a unique fingerprint that helps to identify the structure of the metabolite. For instance, common metabolic transformations for a molecule like this compound could include hydroxylation of the quinoline ring or glucuronidation of the carboxylic acid group. These modifications result in predictable mass shifts from the parent compound, which can be targeted in an LC-MS/MS analysis. The fragmentation of the quinoline ring itself can produce characteristic ions, aiding in structural confirmation. researchgate.netrsc.org

Table 5: Hypothetical LC-MS/MS Parameters for Metabolite Analysis

| Analyte | Hypothetical Precursor Ion [M-H]⁻ (m/z) | Potential Metabolic Reaction | Hypothetical Metabolite Precursor Ion [M-H]⁻ (m/z) | Potential Key Fragment Ions |

|---|---|---|---|---|

| This compound | 228.1 | Hydroxylation (+16 Da) | 244.1 | Loss of CO₂ (-44 Da), fragments from quinoline ring |

| This compound | 228.1 | Glucuronidation (+176 Da) | 404.1 | Loss of glucuronic acid (-176 Da) to yield parent ion at 228.1 |

GC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a complex mixture, making it a valuable tool for monitoring the synthesis of this compound. The analysis of a reaction mixture by GC-MS provides critical information on the consumption of reactants, the formation of the product, and the emergence of any byproducts or impurities.

Due to the low volatility of the carboxylic acid group, a derivatization step is typically required before GC-MS analysis. Esterification, for example with methanol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the non-volatile acid into a more volatile ester or silyl (B83357) ester, respectively. This allows the compound to travel through the gas chromatograph.

Once injected, the components of the derivatized sample are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of the compound. For instance, the mass spectrum of the methyl ester derivative of the target compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the quinoline and propanoic ester moieties.

A typical GC-MS method for a reaction mixture could involve the following hypothetical parameters:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

By monitoring the peak areas of reactants and products over time, a reaction profile can be constructed. The table below presents hypothetical GC-MS data for a reaction mixture, demonstrating how the technique can distinguish between the product, a potential starting material, and a byproduct.

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) | Role in Reaction |

|---|---|---|---|

| Methyl 6-acetylquinolinate | 10.5 | 157, 129, 43 | Starting Material |

| Methyl 2-Methyl-2-(quinolin-6-YL)propanoate | 12.8 | 243 (M+), 228, 184, 129 | Product (Derivatized) |

| Quinoline Dimer Impurity | 15.2 | 256 (M+), 128 | Byproduct |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of charged species. Given its carboxylic acid functionality, this compound is an ideal candidate for analysis by CE, particularly in the Capillary Zone Electrophoresis (CZE) mode. In a buffer with a pH above the compound's pKa, the carboxylic acid group will be deprotonated, conferring a negative charge on the molecule.